5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride
Description
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is a fixed-dose combination medication used primarily in the treatment of metastatic colorectal cancer and gastric cancer. This compound consists of two active pharmaceutical ingredients: trifluridine, a nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA during DNA synthesis, inhibiting tumor cell growth, while tipiracil prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability .
Properties
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F3N2O5.C9H11ClN4O2.ClH/c2*11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2*2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t2*5-,6+,7+;;/m00../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXRTQHERFOMN-GIZOTSQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2F6N8O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Pathway
The patented manufacturing process (WO2019049174A1) involves a three-stage approach:
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Condensation : Reacting 5-chlorouracil with pyrrolidine-2-imine precursors in hydrocarbon/ether solvent systems at 25–30°C.
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Purification : Sequential treatment with dilute HCl (pH 1.5–2.0) followed by triethylamine-mediated crystallization.
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Hydrochloride Salt Formation : Gas-phase HCl introduction in isopropyl alcohol at −10°C to 10°C yields >99.9% purity.
Key Reaction Parameters:
| Step | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | Toluene:THF (3:1) | 28°C ± 2°C | 6 hr | 82% |
| Acid Wash | 0.5M HCl(aq) | 25°C | 15 min | N/A |
| Crystallization | IPA:H2O (4:1) | 0–5°C | 3 hr | 95% |
Polymorph Control
Crystalline Form-I is obtained via:
Industrial-Scale Optimization
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Continuous flow reactors reduce batch variability
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In-line PAT (Process Analytical Technology) monitors imine intermediate concentrations
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Celite® filtration beds achieve particle size distribution of D90 < 50μm
Synthesis of 1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)Oxolan-2-yl]-5-(Trifluoromethyl)Pyrimidine-2,4-dione Hydrochloride
Nucleoside Coupling Strategy
The ribofuranose-pyrimidine linkage employs:
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Silylation Time | 45–60 min | <60 min: 78–82% |
60 min: Decomposition |
| Glycosylation Temp | −15°C to −25°C | ±5°C alters β:α ratio from 9:1 to 7:3 |
| HCl Concentration | 1.8–2.2M | Lower: Incomplete salt formation
Higher: Sugar degradation |
Trifluoromethylation Innovations
Recent advances (US20140135497A1) demonstrate:
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Electrophilic CF₃ Source : Trifluoromethanesulfinyl chloride with Cu(I) catalysis
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Regioselectivity Control :
Comparative Analysis of Purification Techniques
Chromatographic Methods
| Compound | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| 5-Chloro derivative | C18 (5μm) | MeCN:NH₄OAc (0.1%) (65:35) | 8.7 min | 99.91% |
| Trifluoromethyl analog | HILIC (3μm) | ACN:H₂O (95:5) + 0.1% TFA | 12.4 min | 99.85% |
Crystallization Optimization
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5-Chloro Compound :
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Trifluoromethyl Analog :
Industrial Production Considerations
Environmental Impact Mitigation
Quality Control Protocols
| Test | Method | Specification |
|---|---|---|
| Residual Solvents | GC-FID | <ICH Q3C Class 2 limits |
| Heavy Metals | ICP-MS | <10 ppm total |
| Chirality Purity | Chiral HPLC | >99.5% ee |
Emerging Methodologies
Continuous Manufacturing
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form inactive metabolites.
Reduction: Tipiracil can undergo reduction reactions, although these are less common.
Substitution: Both trifluridine and tipiracil can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include inactive metabolites of trifluridine and various substituted derivatives of tipiracil .
Scientific Research Applications
Cancer Treatment
Tipiracil hydrochloride is primarily used in combination with trifluridine to form TAS-102 , an oral medication indicated for the treatment of metastatic colorectal cancer. The combination enhances the efficacy of trifluridine by preventing its degradation through the inhibition of thymidine phosphorylase, which is crucial for maintaining therapeutic levels of the drug in circulation .
Clinical Trials and Efficacy
The RECOURSE trial demonstrated that TAS-102 significantly improved overall survival in patients with metastatic colorectal cancer who had previously undergone multiple lines of therapy . The combination therapy was well-tolerated and showed a favorable safety profile compared to traditional chemotherapeutic agents.
Case Study 1: TAS-102 in Advanced Colorectal Cancer
A multicenter clinical trial evaluated TAS-102 in patients with refractory metastatic colorectal cancer. The results indicated a median overall survival increase from 5.3 months to 7.1 months compared to placebo, highlighting the effectiveness of tipiracil when used in conjunction with trifluridine .
Case Study 2: Safety Profile Assessment
In a safety assessment involving over 400 patients treated with TAS-102, adverse effects were manageable and included mild to moderate nausea, fatigue, and myelosuppression. These findings support the viability of tipiracil as a therapeutic agent with a favorable risk-benefit ratio .
Mechanism of Action
The mechanism of action of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride involves the incorporation of trifluridine into DNA during DNA synthesis, which inhibits tumor cell growth. Tipiracil, a thymidine phosphorylase inhibitor, prevents the rapid metabolism of trifluridine, thereby increasing its bioavailability. This combination enhances the cytotoxic effects of trifluridine on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluorouracil: Another nucleoside analog used in cancer treatment.
Capecitabine: An oral prodrug of fluorouracil.
Gemcitabine: A nucleoside analog used in the treatment of various cancers
Uniqueness
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride is unique due to its combination of a nucleoside analog and a thymidine phosphorylase inhibitor, which enhances the bioavailability and efficacy of trifluridine. This combination allows for more effective inhibition of tumor cell growth compared to other similar compounds .
Biological Activity
The compound known as 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione; 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione; hydrochloride , commonly referred to as Tipiracil , is a critical component in the treatment of metastatic colorectal cancer when combined with trifluridine. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Tipiracil is a small molecule classified as a thymidine phosphorylase inhibitor. Its structure features a chloro group and a pyrrolidine moiety that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 279.12 g/mol .
Tipiracil enhances the bioavailability of trifluridine by inhibiting thymidine phosphorylase, an enzyme that catalyzes the conversion of thymidine to thymine. This inhibition prevents the breakdown of trifluridine into inactive metabolites, thereby increasing its systemic availability and efficacy against cancer cells . Additionally, thymidine phosphorylase has been implicated in promoting angiogenesis in tumors; thus, its inhibition may also reduce tumor growth by decreasing blood vessel formation .
Pharmacokinetics
The pharmacokinetic profile of Tipiracil reveals important characteristics:
- Absorption : Minimal first-pass metabolism; primarily excreted unchanged.
- Half-life : Approximately 2.1 hours post-administration.
- Clearance : Oral clearance is about 109 L/hr following administration .
Biological Activity
The biological activity of Tipiracil has been extensively studied in clinical settings, particularly in combination therapies for colorectal cancer:
Efficacy in Cancer Treatment
Tipiracil is used in the TAS-102 combination therapy (with trifluridine), which has shown significant efficacy in patients with metastatic colorectal cancer who have previously undergone multiple lines of therapy. Clinical trials indicate that this combination improves overall survival rates compared to standard treatments .
Case Studies
- Clinical Trial Results : In a pivotal study involving patients with metastatic colorectal cancer, TAS-102 demonstrated a median overall survival increase from 5.3 months (placebo) to 7.1 months (TAS-102) .
- Adverse Effects : The combination therapy is associated with myelosuppression, which includes neutropenia and anemia. Monitoring for these effects is crucial during treatment .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.12 g/mol |
| Half-life | 2.1 hours |
| Oral Clearance | 109 L/hr |
| Common Side Effects | Neutropenia, Anemia |
| Study | Outcome |
|---|---|
| Clinical Trial (TAS-102) | Median OS: 7.1 months vs 5.3 months (placebo) |
| Adverse Effects | Myelosuppression (neutropenia/anemia) |
Q & A
Q. What is the mechanism of action of Tipiracil hydrochloride in enhancing trifluridine’s bioavailability, and what experimental approaches are used to validate this?
Tipiracil HCl inhibits thymidine phosphorylase (TP), an enzyme responsible for degrading trifluridine into inactive metabolites. To validate this mechanism, researchers use in vitro TP inhibition assays with recombinant human TP and measure IC50 values via spectrophotometric methods (e.g., monitoring trifluridine degradation at 270 nm). In vivo pharmacokinetic (PK) studies in murine models compare plasma trifluridine levels with/without Tipiracil co-administration, using HPLC or LC-MS for quantification .
Q. What synthetic routes and characterization methods are recommended for producing high-purity Tipiracil HCl?
Synthesis involves nucleophilic substitution of 5-chloro-6-(chloromethyl)uracil with 2-iminopyrrolidine, followed by HCl salt formation. Key steps include:
Q. How can researchers assess the stability of Tipiracil HCl under varying storage conditions?
Accelerated stability studies are conducted by exposing the compound to:
- Temperature : 40°C, 60°C, and 80°C for 1–3 months.
- Humidity : 75% relative humidity in desiccators. Post-treatment samples are analyzed via HPLC for degradation products (e.g., free base formation) and PXRD to detect polymorphic transitions .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the efficacy of Tipiracil/trifluridine in 5-fluorouracil (5-FU)-resistant colorectal cancer models?
- Cell lines : Use 5-FU-resistant HCT116 or HT-29 cell lines. Assess viability via MTT assays after 72-hour exposure to Tipiracil/trifluridine (0.1–100 μM).
- Mechanistic studies : Quantify trifluridine-triphosphate (TFT-TP) incorporation into DNA using radiolabeled [³H]-trifluridine and autoradiography.
- In vivo models : Subcutaneous xenografts in nude mice; monitor tumor volume and survival with oral administration (20–60 mg/kg trifluridine + equimolar Tipiracil) .
Q. What strategies resolve discrepancies in reported IC50 values for Tipiracil against TP across studies?
Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). To standardize results:
- Use recombinant human TP (vs. tissue-derived isoforms).
- Fix substrate (trifluridine) concentration at Km (e.g., 50 μM).
- Validate with a reference inhibitor (e.g., 5′-deoxy-5-fluorouridine) .
Q. How can polymorphic forms of Tipiracil HCl impact dissolution rates, and what methods optimize bioavailability?
- Polymorph screening : Use solvent-mediated crystallization (e.g., water vs. ethanol) to generate Forms I and II.
- Dissolution testing : Compare intrinsic dissolution rates (IDR) in simulated gastric fluid (pH 1.2) using a rotating disk apparatus.
- Bioavailability : Form I (PXRD peaks at 23.3°, 27.1°) shows 20% higher IDR than Form II, making it preferable for oral formulations .
Q. What experimental approaches address conflicting pharmacokinetic data for Tipiracil/trifluridine in preclinical vs. clinical studies?
- Dose normalization : Adjust murine doses to human equivalents using body surface area scaling.
- Sampling frequency : Collect plasma samples at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose to capture rapid trifluridine clearance.
- Population PK modeling : Incorporate covariates (e.g., renal/hepatic function) to explain inter-individual variability in clinical trials .
Data Contradiction Analysis
Q. How to interpret conflicting reports on Tipiracil’s selectivity for TP over uridine phosphorylase (UP)?
While Tipiracil exhibits high TP selectivity (IC50 = 35 nM vs. >1000 nM for UP), off-target effects may occur at supra-pharmacological doses. Validate selectivity by:
- Parallel assays: Test Tipiracil against TP and UP under identical conditions.
- Structural analysis: Use molecular docking to compare binding affinities for TP (PDB: 1JYF) vs. UP (PDB: 2XR8) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
